Hexahydropentalenone oxime

Description

Overview of Bicyclic Oxime Chemistry: Historical Developments and Fundamental Principles

The study of oximes dates back to the 19th century, and they are broadly defined as compounds containing the RR'C=N-OH functional group. wikipedia.orgtestbook.com Bicyclic oximes, such as hexahydropentalenone oxime, are a specific class of these compounds where the carbon of the C=N double bond is part of a two-ring system. The chemistry of these molecules is governed by the properties of the oxime group and the steric and electronic effects imposed by the bicyclic framework.

A cornerstone reaction in oxime chemistry is the Beckmann rearrangement, discovered by Ernst Otto Beckmann in the mid-1880s. wikipedia.orgbyjus.com This acid-catalyzed reaction converts an oxime into a substituted amide or, in the case of cyclic oximes, a lactam. wikipedia.orgslideshare.net The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (water). aakash.ac.in This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield the amide or lactam. wikipedia.orgaakash.ac.in The Beckmann rearrangement has proven to be a powerful tool in organic synthesis, famously used in the industrial production of caprolactam, the monomer for Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.org

The principles of oxime reactivity also include nucleophilic and electrophilic additions, cyclization reactions, and fragmentation. numberanalytics.combeilstein-journals.org The stereochemistry of the oxime (E/Z isomerism) is a critical factor that often dictates the outcome of its reactions, particularly in rearrangements. numberanalytics.com The development of methods to control this stereoselectivity, for instance through mechanochemical or microwave-assisted synthesis, is an active area of research. mdpi.com

Significance of this compound as a Scaffold in Synthetic Methodology

In organic synthesis, a "scaffold" or "building block" is a core molecular structure upon which more complex molecules can be built. sigmaaldrich.comminakem.com Oximes are highly valued as synthetic building blocks due to their versatile reactivity. researchgate.netnih.gov They can be transformed into a variety of other functional groups, including amines, nitriles, and amides, making them crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. aakash.ac.inbyjus.com

The tetrahydropentalene structural motif, the core of this compound, is itself a formidable scaffold in drug development, offering a platform for creating new therapeutic agents. researchgate.net The unique bicyclic structure of this compound makes it a valuable intermediate for chemists aiming to develop complex, multi-ring systems. smolecule.com For instance, the oxime functionality can direct further chemical transformations or be converted into other groups after the bicyclic core has been elaborated. The reactivity of the N-O bond in oximes can be harnessed to form iminyl radicals, which are versatile intermediates for constructing nitrogen-containing heterocycles. nsf.govmdpi.com

Table 2: Key Reactions of Bicyclic Oximes

| Reaction Type | Description | Product Type |

|---|---|---|

| Beckmann Rearrangement | Acid-catalyzed rearrangement of the oxime. wikipedia.org | Lactam |

| Reduction | Conversion of the oxime to an amine using reducing agents. byjus.com | Bicyclic Amine |

| Radical Cyclization | Intramolecular cyclization involving the oxime ether. rsc.org | Fused/Bridged Heterocycles |

| [3+2] Cycloaddition | Reaction of the oxime (as a nitrile oxide precursor) with an alkene or alkyne. nih.gov | Fused Isoxazolines/Isoxazoles |

This table summarizes general reaction types applicable to bicyclic oximes.

Scope and Research Trajectories of this compound Investigations

Current and future research on this compound and related bicyclic oximes is largely driven by their potential biological properties. ontosight.ai The broader class of oxime compounds has shown promise for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai Therefore, a significant research trajectory involves synthesizing derivatives of this compound and evaluating their biological efficacy. ontosight.aiontosight.ai

Future research directions are expected to include detailed investigations into the compound's pharmacological profile and structure-activity relationships (SAR). ontosight.ai SAR studies will aim to understand how modifications to the this compound structure affect its biological activity, which could lead to the design of new compounds with enhanced efficacy. ontosight.ai The development of efficient and stereoselective synthetic routes to these bicyclic oximes and their derivatives remains a key focus, as this is crucial for producing sufficient quantities for thorough investigation. researchgate.netontosight.ai

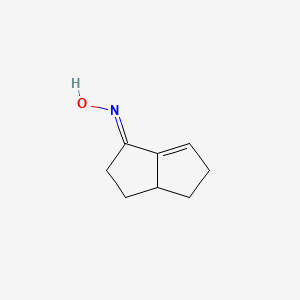

Structure

2D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(NE)-N-(3,3a,4,5-tetrahydro-2H-pentalen-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C8H11NO/c10-9-8-5-4-6-2-1-3-7(6)8/h3,6,10H,1-2,4-5H2/b9-8+ |

InChI Key |

LKWBNXMRGFMGFQ-CMDGGOBGSA-N |

Isomeric SMILES |

C1CC2CC/C(=N\O)/C2=C1 |

Canonical SMILES |

C1CC2CCC(=NO)C2=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Hexahydropentalenone Oxime and Its Analogues

Precursor Synthesis: Advanced Cyclization Strategies for Hexahydropentalenone Scaffolds

The construction of the bicyclo[3.3.0]octane skeleton, the core of hexahydropentalenone, can be achieved through various cyclization strategies. These methods often focus on creating the fused five-membered ring system with specific stereochemical outcomes.

Cyclopentadiene-Derived Cyclization Routes

Cyclopentadiene (B3395910) is a highly versatile and reactive diene, making it a valuable starting material in the synthesis of complex cyclic systems, including the pentalenone framework. nih.gov One of the most powerful methods for this purpose is the Diels-Alder reaction, a [4+2] cycloaddition that efficiently forms six-membered rings. nih.gov In the context of hexahydropentalenone synthesis, cyclopentadiene can be reacted with a suitable dienophile to create a bicyclic adduct, which can then be further elaborated. For instance, the reaction of cyclopentadiene with an electron-deficient alkene leads to a norbornene-type structure. This intermediate can then undergo various transformations, such as ring-opening, rearrangement, or functional group manipulations, to ultimately yield the desired bicyclo[3.3.0]octane system. The stereochemistry of the initial Diels-Alder adduct is often controlled by the endo rule, which favors the formation of the endo isomer. wvu.edu

Another powerful strategy commencing from cyclopentenone derivatives is the intramolecular [2+2] photocycloaddition. nsf.gov This reaction involves the irradiation of a cyclopentenone bearing a tethered alkene, leading to the formation of a cyclobutane (B1203170) ring. acs.orgresearchgate.net Subsequent cleavage of one of the cyclobutane bonds can then afford the fused five-membered ring system of the hexahydropentalenone scaffold. The regioselectivity and stereoselectivity of the photocycloaddition can be influenced by the nature of the tether and the substitution pattern on the cyclopentenone and alkene moieties. nih.gov

The following table summarizes key aspects of these cyclopentadiene-derived routes:

| Cyclization Strategy | Key Reaction | Starting Materials Example | Intermediate | Key Features |

| Diels-Alder Annulation | [4+2] Cycloaddition | Cyclopentadiene, Substituted Alkenes | Bicyclo[2.2.1]heptene derivative | High stereoselectivity (endo preference), efficient C-C bond formation. nih.govwvu.edu |

| Intramolecular Photocycloaddition | [2+2] Photocycloaddition | Substituted Cyclopentenone with Alkene Tether | Tricyclic cyclobutane intermediate | Access to complex polycyclic systems, stereochemistry influenced by substrate conformation. acs.orgresearchgate.net |

Gold-Catalyzed Pentalenone Synthesis and Stereochemical Control

In recent years, gold catalysis has emerged as a powerful tool for the synthesis of complex carbocycles and heterocycles. nih.gov Gold(I) catalysts, in particular, are highly effective in activating alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization reactions. researchgate.net The synthesis of pentalenone scaffolds can be achieved through the gold-catalyzed cycloisomerization of 1,6-enynes. researchgate.net

In a typical reaction, a gold(I) catalyst activates the alkyne moiety of the 1,6-enyne substrate, making it susceptible to intramolecular attack by the pendant alkene. This leads to the formation of a bicyclic intermediate, which can then rearrange to the pentalenone skeleton. The stereochemical outcome of the reaction is often influenced by the nature of the ligands on the gold catalyst and the substituents on the enyne substrate. acs.org Chiral ligands can be employed to induce enantioselectivity in the cyclization process. rsc.org

The mechanism of these gold-catalyzed cycloisomerizations is complex and can proceed through various pathways, including 5-exo-dig or 6-endo-dig cyclizations, depending on the substrate and reaction conditions. researchgate.net The choice of ancillary ligands on the gold catalyst can also direct the reaction towards a specific pathway, thereby controlling the structure of the final product. rsc.org

Key parameters influencing gold-catalyzed pentalenone synthesis are presented below:

| Parameter | Influence on the Reaction | Example |

| Catalyst System | Controls reactivity and selectivity. | AuCl(PPh₃)/AgSbF₆, [(Ph₃PAu)₃O]BF₄ nih.govmonash.edu |

| Ligands | Influences stereochemistry and can induce enantioselectivity. | Chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. rsc.org |

| Substrate Structure | Determines the cyclization pathway (e.g., 5-exo vs. 6-endo). | Substitution pattern on the enyne backbone. researchgate.net |

| Reaction Conditions | Can affect reaction rate and product distribution. | Solvent, temperature. |

Oximation Procedures for Hexahydropentalenone Oxime Formation

Once the hexahydropentalenone core is synthesized, the next step is the conversion of the ketone to an oxime. This is typically achieved through a condensation reaction with a hydroxylamine (B1172632) derivative.

Traditional Hydroxylamine-Mediated Condensation in Solution

The most common method for the synthesis of oximes is the condensation of a ketone with hydroxylamine or its salt, typically hydroxylamine hydrochloride. wikipedia.org The reaction is generally carried out in a protic solvent, such as ethanol (B145695) or methanol, and may be facilitated by the addition of a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt. arpgweb.com Common bases used include sodium acetate, sodium hydroxide (B78521), or organic bases like pyridine.

The reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, forming a carbinolamine intermediate. This is followed by the acid- or base-catalyzed dehydration of the intermediate to yield the oxime. askfilo.com For sterically hindered or less reactive ketones, such as bicyclic systems, the reaction may require elevated temperatures and longer reaction times to achieve good yields. researchgate.net

| Reagent/Condition | Role | Typical Examples |

| Oximation Agent | Source of the =N-OH group. | Hydroxylamine hydrochloride (NH₂OH·HCl) researchgate.net |

| Solvent | Medium for the reaction. | Ethanol, Methanol, Water arpgweb.com |

| Base | Neutralizes HCl and can catalyze dehydration. | Sodium acetate, Pyridine, Potassium carbonate arpgweb.comresearchgate.net |

| Temperature | Influences reaction rate. | Room temperature to reflux. |

Modern Catalyst-Assisted Oximation (e.g., Bismuth Oxide Catalysis)

To improve the efficiency and environmental friendliness of oxime synthesis, modern catalytic methods have been developed. These approaches often utilize Lewis or solid acid catalysts to promote the condensation reaction under milder conditions. One such example is the use of bismuth(III) oxide (Bi₂O₃) as a catalyst. Bismuth compounds are attractive due to their low toxicity and cost. bohrium.com The oximation of ketones has been successfully carried out using Bi₂O₃ under solvent-free conditions, which offers advantages in terms of reduced waste and simplified work-up procedures. nih.gov

Lanthanide triflates, such as lanthanum(III) triflate (La(OTf)₃), are another class of water-tolerant Lewis acids that can catalyze a variety of organic transformations, including C-N bond formation. wikipedia.orgacs.org While their direct application to the oximation of hexahydropentalenone is not extensively documented, their established ability to activate carbonyl groups suggests their potential as effective catalysts for this transformation, likely proceeding through Lewis acidic activation of the ketone, making it more susceptible to nucleophilic attack by hydroxylamine. organic-chemistry.orgacs.org

| Catalyst | Reaction Conditions | Advantages |

| Bismuth(III) Oxide (Bi₂O₃) | Solvent-free, heating. | Environmentally benign, reusable catalyst, clean reaction. nih.gov |

| Lanthanide Triflates (e.g., Ln(OTf)₃) | Mild conditions, potentially in aqueous media. | Water-tolerant, high catalytic activity, recyclable. wikipedia.orgnih.gov |

pH-Dependent Reaction Kinetics and Optimization in Oxime Formation

The rate of oxime formation is highly dependent on the pH of the reaction medium. youtube.com The reaction mechanism involves two key steps: the nucleophilic addition of hydroxylamine to the carbonyl group and the subsequent dehydration of the carbinolamine intermediate. nih.gov The pH of the solution affects the rate of both of these steps.

At very low pH, the nitrogen of hydroxylamine is protonated, reducing its nucleophilicity and slowing down the initial addition step. Conversely, at high pH, there is a lack of sufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-determining step in neutral to mildly acidic conditions. nih.govresearchgate.net Consequently, the rate of oxime formation typically exhibits a bell-shaped pH-rate profile, with the maximum rate observed in a slightly acidic pH range, generally between 4 and 6. rsc.orgrsc.org

The reaction can also be accelerated by the use of catalysts such as aniline (B41778) and its derivatives. rsc.org These catalysts function by forming a more reactive Schiff base intermediate with the ketone, which then undergoes transamination with hydroxylamine to give the oxime. rsc.org Optimization of the reaction conditions, including pH, temperature, and the use of appropriate catalysts, is crucial for achieving high yields of this compound, especially given the potential for steric hindrance in the bicyclic ketone. acs.org

| pH Range | Effect on Reaction | Rate-Determining Step |

| Strongly Acidic (pH < 3) | Hydroxylamine is protonated, reducing its nucleophilicity. | Nucleophilic addition of hydroxylamine. nih.gov |

| Mildly Acidic (pH 4-6) | Optimal balance between hydroxylamine nucleophilicity and acid-catalyzed dehydration. | Dehydration of the carbinolamine intermediate. nih.govrsc.org |

| Neutral to Basic (pH > 7) | Insufficient acid catalysis for dehydration. | Dehydration of the carbinolamine intermediate. nih.gov |

Formation of Alicyclic Oximes: Influence of Ring Strain and Flexibility

The synthesis of alicyclic oximes, including bicyclic systems like this compound, is significantly influenced by the structural characteristics of the parent ketone, particularly ring strain and conformational flexibility. Alicyclic oximes are typically synthesized through the condensation reaction of a cyclic ketone with hydroxylamine or its hydrochloride salt, often in a polar solvent and sometimes in the presence of a base. arpgweb.com The rate and outcome of this oximation reaction are dependent on factors such as pH and temperature. arpgweb.comresearchgate.net

Research into the formation of monocyclic alicyclic oximes reveals a direct correlation between ring size, flexibility, and the potential for forming multiple conformational isomers. arpgweb.comresearchgate.net In smaller, more rigid rings such as cyclobutanone (B123998) and cyclopentanone (B42830), the resulting oximes are typically formed as single conformational isomers. arpgweb.comresearchgate.net This is attributed to the inherent rigidity and strain within the small ring systems, which limits the number of accessible low-energy conformations. stackexchange.com As the ring size increases, so does its flexibility. For instance, the oximation of cyclooctanone (B32682) yields a mixture of two distinct conformational isomers (a major isomer at 81% and a minor one at 19%), a phenomenon not observed with smaller cycloalkanone oximes like those derived from cyclopentanone or cyclohexanone (B45756). arpgweb.com This increased flexibility in larger rings allows the molecule to adopt multiple stable shapes, such as boat-chair conformations, leading to the isolation of different isomers. arpgweb.comstackexchange.com

The bicyclo[3.3.0]octane skeleton of hexahydropentalenone imposes significant conformational constraints. Unlike flexible monocyles, this fused five-membered ring system is relatively rigid. This rigidity suggests that the oximation of hexahydropentalenone would likely lead to a limited number of conformational isomers, similar to smaller, strained monocyclic ketones. However, the three-dimensional structure of the bicyclic system introduces complexities not present in simple cycloalkanes, which can affect the stereochemical outcome of the reaction.

| Parent Ketone | Ring Size | Observed Isomers | Reference |

|---|---|---|---|

| Cyclobutanone | 4 | Single Conformational Isomer | arpgweb.com |

| Cyclopentanone | 5 | Single Conformational Isomer | arpgweb.comresearchgate.net |

| Cyclohexanone | 6 | Single Conformational Isomer | arpgweb.comresearchgate.net |

| Cycloheptanone | 7 | Single Conformational Isomer | arpgweb.com |

| Cyclooctanone | 8 | Mixture of Two Conformational Isomers | arpgweb.comresearchgate.net |

Stereoselective Synthesis of this compound Isomers

The synthesis of oximes from unsymmetrical ketones like hexahydropentalenone introduces the possibility of stereoisomerism, which includes both E/Z isomerism at the C=N double bond and conformational isomerism in the bicyclic framework.

The formation of an oxime from a ketone can result in two geometric isomers, designated as E and Z. researchgate.net The synthesis of oximes often yields a mixture of these two isomers, and their separation can be challenging. researchgate.net The ratio of E to Z isomers is influenced by several factors, including the reaction conditions and the steric and electronic properties of the substituents on the ketone.

Stereocontrol in oxime synthesis is an active area of research. Temperature plays a crucial role in determining the isomer ratio, as it can affect the position of the equilibrium between the E and Z forms. researchgate.net Furthermore, the choice of catalyst can provide a degree of stereoselectivity. For example, the use of copper sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) has been shown to facilitate the highly stereoselective conversion of aldehydes and ketones to their corresponding oximes. researchgate.net In some cases, one isomer is thermodynamically more stable than the other. For instance, E-isomers can be stabilized by intermolecular hydrogen bonds in the solid state or by strong interactions with solvent molecules like DMSO, which can create a significant energy barrier to interconversion. mdpi.com For aldoximes, specific methods have been developed for the highly stereoselective synthesis of the E-isomer through base-catalyzed domino reactions. researchgate.net The stereochemistry of the resulting oxime is critical as it dictates the outcome of subsequent reactions, such as the Beckmann rearrangement. wikipedia.org

While larger monocyclic oximes can exist as a mixture of conformers due to ring flexibility, the rigid structure of a bicyclic oxime like this compound is expected to exist in a more defined and stable conformation. arpgweb.com The specific conformation adopted will influence the accessibility of the oxime's functional groups (the C=N double bond and the OH group) to reagents. This has significant implications for derivatization and for the molecule's ability to act as a ligand in coordination chemistry. The fixed spatial arrangement of the bicyclic scaffold can be exploited in synthesis to control the stereochemical outcome of reactions at the oxime functionality or at other positions on the ring system. nih.gov

Derivatization Strategies for this compound and Related Oximes

The oxime functional group is a versatile platform for further chemical modification, allowing for the synthesis of a wide array of derivatives, including oxime ethers, esters, and metal complexes.

Oxime ethers and esters are important derivatives with applications in organic synthesis and medicinal chemistry. nih.govjocpr.com

Oxime Ethers: The synthesis of oxime ethers is typically achieved by the alkylation of the oxime's hydroxyl group. This can be performed in a two-step process where the oxime is first prepared from the corresponding ketone and then reacted with an alkyl halide in the presence of a base such as potassium carbonate or sodium alkoxide. jocpr.com Solvents like THF, DMSO, or DMF are commonly used. jocpr.com Alternatively, one-pot procedures have been developed where the ketone, hydroxylamine hydrochloride, alkyl halide, and base are all combined, generating the oxime in situ which is then immediately alkylated. jocpr.com

Oxime Esters: Oxime esters can be prepared by the esterification of oximes with carboxylic acids, a reaction often facilitated by coupling agents. nih.gov More recently, visible-light-mediated three-component reactions have been developed, allowing for the efficient synthesis of oxime esters from aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters in a single step. nih.gov These methods offer high efficiency and tolerate a wide range of functional groups under mild conditions. nih.gov

| Derivative | General Synthetic Method | Typical Reagents | Reference |

|---|---|---|---|

| Oxime Ether | Alkylation of Oxime | Alkyl halide, Base (e.g., K₂CO₃) | jocpr.com |

| Oxime Ester | Esterification of Oxime | Carboxylic acid, Coupling agent | nih.gov |

| Oxime Ester | Visible-light Multicomponent Reaction | Aldehyde, Aniline, NHPI ester, Photocatalyst | nih.gov |

The chemistry of oxime and oximato metal complexes is a well-established and active field of research. at.ua Oximes are versatile ligands that can coordinate to a wide range of metal ions to form stable complexes. rdd.edu.iq Coordination can occur through the nitrogen atom of the imine group. Upon deprotonation of the hydroxyl group to form an oximato anion (=N-O⁻), the oxygen atom also becomes a coordination site, allowing the ligand to act as a chelating agent. rdd.edu.iq

The ability of oximes to form complexes with transition metals has led to their use in various applications, including catalysis and materials science. rdd.edu.iqacs.org The geometry and coordination mode of the resulting metal complex are influenced by the structure of the oxime ligand, the nature of the metal ion, and the reaction conditions. Polydentate Schiff-base oxime ligands can form binuclear metal complexes, where two metal centers are bridged by phenoxy groups from the ligand. rdd.edu.iq The N-coordination of an oxime to a metal center, such as platinum(II), can dramatically alter its reactivity, for example by lowering the pKa of the hydroxyl group, facilitating its conversion to the oximato species. at.ua this compound, with its defined stereochemistry, could serve as a ligand for creating metal complexes with specific geometries for further chemical and structural studies.

Mechanistic Investigations and Reaction Pathways of Hexahydropentalenone Oxime

Fundamental Reactivity of the Oxime Functionality in Bicyclic Systems

The formation of an oxime from a ketone, such as hexahydropentalenone, and hydroxylamine (B1172632) is a two-step process involving an initial nucleophilic addition to form a tetrahedral carbinolamine intermediate, followed by a dehydration step to yield the C=N double bond of the oxime. masterorganicchemistry.comnih.gov The kinetics and mechanism of these steps are highly sensitive to the structural environment, particularly in rigid bicyclic systems.

Acid- and Base-Catalyzed Dehydration Steps in Oxime Formation

The dehydration of the carbinolamine intermediate is the rate-determining step in oxime formation under most conditions. nih.govresearchgate.net This elimination reaction is subject to catalysis by both acids and bases.

Protonation of the Carbonyl: The ketone is activated by protonation of the carbonyl oxygen.

Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the carbonyl carbon. ic.ac.uk

Proton Transfer: A proton is transferred to form the neutral tetrahedral carbinolamine intermediate. masterorganicchemistry.com

Protonation of Hydroxyl Group: The hydroxyl group of the intermediate is protonated by an acid catalyst. masterorganicchemistry.com

Dehydration: The protonated hydroxyl group departs as a water molecule, leading to the formation of the protonated oxime, which is then deprotonated to give the final product. masterorganicchemistry.comnih.gov

Base Catalysis: While less common for simple oxime formation, base catalysis can also facilitate the dehydration step. In this pathway, a base removes a proton from the nitrogen atom, leading to an intermediate that can then eliminate a hydroxide (B78521) ion. However, acid catalysis is generally more efficient for this transformation.

Steric and Electronic Effects on Reaction Kinetics and Transition States

In bicyclic systems like hexahydropentalenone, steric and electronic factors exert significant control over the reaction rates and the stability of transition states.

Steric Effects: The rigid bicyclo[3.3.0]octane framework introduces steric hindrance that can affect the approach of the hydroxylamine nucleophile to the carbonyl carbon. Furthermore, steric repulsion within the transition state of the dehydration step can influence the reaction rate. researchgate.netacs.org Studies on bicyclic ketones have shown that increased steric strain in the ketone can sometimes lead to an acceleration of the addition step due to the release of ground-state strain upon moving to the tetrahedral intermediate. acs.org However, steric crowding in the transition state leading to the oxime can also slow the dehydration step. acs.org

Electronic Effects: The electronic properties of the bicyclic system influence the electrophilicity of the carbonyl carbon. While the hexahydropentalenone system lacks significant electronic withdrawing or donating groups, the inherent strain and geometry of the rings can subtly alter the reactivity of the carbonyl group compared to acyclic or monocyclic analogues. These effects are critical in determining the energy of the transition states for both the addition and elimination steps. dntb.gov.ua

Rearrangement Reactions: The Beckmann Rearrangement of Hexahydropentalenone Oxime

The Beckmann rearrangement is an acid-catalyzed conversion of a ketoxime into an N-substituted amide. organic-chemistry.orgbyjus.com This reaction is of significant synthetic importance and its mechanism has been studied extensively. For bicyclic ketoximes, the rearrangement is governed by strict stereochemical requirements.

Detailed Mechanism of Alkyl Migration in Bicyclic Ketoximes

The key mechanistic step of the Beckmann rearrangement is the migration of an alkyl group from the carbon to the nitrogen atom. organic-chemistry.org This process is highly stereospecific. The group that migrates is always the one that is anti-periplanar (trans) to the hydroxyl group of the oxime. stackexchange.comwikipedia.orgtestbook.com

The mechanism proceeds as follows:

Activation of the Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., H₂SO₄, PCl₅). scienceinfo.comchemistrysteps.comalfa-chemistry.com This converts the hydroxyl into a much better leaving group (H₂O).

Concerted Migration and Water Elimination: The alkyl group positioned anti to the leaving group migrates to the electron-deficient nitrogen atom in a concerted fashion, meaning the C-C bond breaks and the new C-N bond forms simultaneously with the departure of the water molecule. stackexchange.comwikipedia.org This concerted step avoids the formation of a highly unstable free nitrene. organic-chemistry.org

In the case of this compound, which is derived from the symmetrical cis-bicyclo[3.3.0]octan-2-one, the two alkyl groups available for migration are part of the fused ring system. The stereochemistry of the oxime (E or Z isomer) will determine which part of the bicyclic framework migrates, leading to a specific regioisomeric lactam product. The migration occurs with retention of configuration at the migrating carbon center. testbook.comalfa-chemistry.com

| Step | Description | Key Feature |

| 1 | Protonation of the oxime -OH group by an acid catalyst. | Converts -OH into a good leaving group (-OH₂⁺). |

| 2 | Concerted 1,2-alkyl shift and loss of the leaving group. | The group anti to the leaving group migrates. |

| 3 | Formation of a nitrilium ion intermediate. | A key reactive intermediate in the pathway. |

| 4 | Nucleophilic attack by water on the nitrilium ion. | Forms a protonated imidic acid. |

| 5 | Tautomerization. | The imidic acid tautomerizes to the more stable amide (lactam). |

Formation of Nitrilium Ion Intermediates and Subsequent Transformations

Following the migration of the alkyl group and the expulsion of water, a highly reactive intermediate known as a nitrilium ion is formed. chemistrysteps.comillinois.eduvu.nl This species contains a carbon-nitrogen triple bond with a positive charge on the nitrogen atom (R-C≡N⁺-R').

The nitrilium ion is highly electrophilic at the carbon atom. alfa-chemistry.com In the standard Beckmann rearrangement, it is rapidly attacked by a nucleophile, which is typically a water molecule present in the reaction medium. masterorganicchemistry.comchemistrysteps.com This nucleophilic attack leads to the formation of a protonated imidic acid (or enol-form of an amide).

This intermediate then undergoes deprotonation and tautomerization to yield the final, more stable N-substituted amide product. masterorganicchemistry.combyjus.com In the case of a cyclic ketoxime like this compound, the product is a cyclic amide, known as a lactam. wikipedia.orgscienceinfo.com The entire process results in the insertion of a nitrogen atom into the carbon framework of the original ketone.

Influence of Reaction Conditions (Acid Catalysis, Heat) on Rearrangement

The conditions for the Beckmann rearrangement must be carefully controlled to ensure efficient conversion and to minimize side reactions.

Acid Catalysis: The reaction is critically dependent on the presence of a strong acid catalyst. jocpr.com Common catalysts include concentrated sulfuric acid, polyphosphoric acid (PPA), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂). wikipedia.orgscienceinfo.comalfa-chemistry.com The role of the acid is to activate the oxime by protonating the hydroxyl group, thereby facilitating its departure as water. masterorganicchemistry.com The strength of the acid is crucial; the rearrangement generally requires a very strong acid to proceed effectively. researchgate.net

Heat: The rearrangement step typically requires thermal energy to overcome the activation barrier for the concerted migration. masterorganicchemistry.com Many Beckmann rearrangements are conducted at elevated temperatures, often above 100°C, to ensure a reasonable reaction rate. alfa-chemistry.comlibretexts.org The specific temperature required depends on the substrate and the catalyst used. For example, some modern catalytic systems can effect the rearrangement under milder temperature conditions. libretexts.org In some cases, excessive heat can lead to side reactions or decomposition, so the temperature must be optimized for the specific bicyclic system. rsc.org

Nucleophilic and Electrophilic Transformations

The nucleophilic and electrophilic characteristics of the oxime group in this compound allow for a variety of transformations, leading to the formation of amines, complex molecular architectures, and products of conjugate addition.

Reduction Pathways to Amines in Research Contexts

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. For this compound, this conversion to the corresponding bicyclic amine is typically achieved through catalytic hydrogenation. This process generally involves the use of transition metal catalysts such as platinum, palladium, or nickel. The reaction mechanism is believed to proceed through the hydrogenation of the C=N bond, followed by the hydrogenolysis of the N-O bond. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, minimizing the formation of secondary amine byproducts. While specific research exclusively detailing the reduction of this compound is not abundant in readily available literature, the general principles of oxime reduction are well-established and applicable.

Condensation Reactions with Electrophiles for Complex Molecule Formation

The nitrogen atom of the oxime hydroxyl group in this compound is nucleophilic and can react with various electrophiles. These condensation reactions are pivotal for the synthesis of more complex molecular structures. For instance, reaction with aldehydes or ketones can lead to the formation of nitrones via a cascade condensation and cyclization process, which can then undergo cycloaddition reactions. While specific examples detailing the condensation of this compound with a wide range of electrophiles are not extensively documented, the general reactivity pattern of oximes suggests its utility in constructing fused heterocyclic systems. For example, the reaction of 1,3-hydroxylamino oximes with formaldehyde (B43269) is known to produce 1-hydroxy-1,2,5,6-tetrahydropyrimidine 3-oxides.

Michael Addition Reactions of Oximes with Activated Olefins

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While the direct Michael addition of the oxime nitrogen to activated olefins is a feasible pathway, a more common strategy involves an intramolecular aza-Michael reaction. In this approach, an unsaturated moiety is first appended to the this compound structure. Subsequent intramolecular cyclization via aza-Michael addition can then lead to the formation of novel heterocyclic systems fused to the bicyclo[3.3.0]octane framework. The efficiency and stereoselectivity of such reactions can often be controlled by the use of appropriate catalysts.

Radical Chemistry of this compound and Oxime Ethers

The radical chemistry of oximes and their derivatives has emerged as a powerful strategy for the construction of complex nitrogen-containing molecules. The generation of oxime-derived radicals from this compound opens up avenues for intramolecular cyclization reactions, leading to the formation of intricate bicyclic and tricyclic systems.

Generation and Properties of Oxime Radicals in Synthetic Schemes

Oxime radicals, or iminoxyl radicals, can be generated from oximes through one-electron oxidation. Various methods, including photochemical and chemical oxidation, can be employed for this purpose. For instance, photoredox catalysis has become a prominent method for generating such radical species under mild conditions. Once generated from this compound, the resulting radical can exhibit a dual nature, with spin density on both the nitrogen and oxygen atoms. This property allows for subsequent reactions to occur at either atom, although reactions at the nitrogen are common in cyclization processes. The specific properties and reactivity of the this compound radical would be influenced by the stereoelectronics of the bicyclic system.

Intramolecular Radical Cyclization for Bicyclic and Tricyclic Systems

A key application of radical chemistry involving this compound derivatives lies in intramolecular radical cyclization. By introducing an unsaturated tether (e.g., an alkene or alkyne) at an appropriate position on the hexahydropentalenone framework, the generated oxime radical can undergo a cyclization reaction. This process typically involves the addition of the nitrogen-centered radical to the unsaturated bond, leading to the formation of a new ring. Such cascade reactions can be strategically designed to construct complex polycyclic architectures, including novel tricyclic nitrogen heterocycles. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by established principles of radical reactivity. While specific examples for this compound are not prevalent in the literature, the general methodology for intramolecular radical cyclization of unsaturated oxime ethers is a well-explored area for the synthesis of diverse nitrogen-containing scaffolds.

Oxidative C-O Coupling Reactions with Diverse Substrates

The oxidative C-O coupling of oximes is a valuable transformation for the formation of new carbon-oxygen bonds, leading to a variety of functionalized molecules. This process typically involves the reaction of an oxime with a suitable coupling partner in the presence of an oxidant. While no specific examples involving this compound are available, the general reactivity of ketoximes suggests that such reactions would proceed through radical intermediates.

The mechanism would likely initiate with the oxidation of the oxime, generating an iminoxyl radical. This radical species could then engage in a coupling reaction with a diverse range of substrates. The regioselectivity and stereoselectivity of such reactions would be influenced by the structure of the bicyclic core of the oxime and the nature of the coupling partner.

| Substrate Type | Potential Coupling Product | Reaction Conditions (Hypothetical) |

| Alcohols | O-Alkylated oxime ethers | Metal catalyst (e.g., Cu, Fe), Oxidant (e.g., peroxide) |

| Phenols | O-Arylated oxime ethers | Metal catalyst (e.g., Pd, Cu), Base |

| Carboxylic Acids | O-Acylated oximes | Dehydrating agent (e.g., DCC) or activated acid derivative |

| Boronic Acids | O-Arylated oximes | Copper catalyst, Oxidant |

This table is a hypothetical representation of potential reactions and is not based on experimental data for this compound.

Detailed research findings on analogous systems indicate that the efficiency of such couplings is highly dependent on the reaction conditions, including the choice of catalyst, oxidant, solvent, and temperature. The inherent strain and stereoelectronic properties of the bicyclo[3.3.0]octane framework would be expected to play a significant role in the reactivity of this compound in these transformations.

N-O Bond Cleavage Strategies for Heterocycle Construction

The cleavage of the relatively weak N-O bond in oximes is a powerful strategy for the synthesis of nitrogen-containing heterocycles. This bond can be cleaved under various conditions, including reductive, oxidative, or transition-metal-catalyzed pathways, to generate reactive intermediates that can undergo subsequent cyclization reactions. Although specific applications of this compound in this context are not documented, general methodologies for oxime N-O bond cleavage can be considered.

One common approach involves the reduction of the oxime to generate an imine or an amine intermediate, which can then participate in an intramolecular cyclization. Alternatively, transition metal-catalyzed reactions can facilitate N-O bond activation and subsequent bond formation. For instance, palladium-catalyzed processes have been shown to be effective for the synthesis of various nitrogen heterocycles from oxime precursors.

| Reaction Type | Intermediate | Resulting Heterocycle (Example) |

| Reductive Cyclization | Imine/Amine | Fused Pyrrolidine |

| Beckmann Rearrangement | Nitrilium ion | Fused Lactam |

| Radical Cyclization | Iminyl radical | Fused Pyridine derivative |

| Transition-Metal Catalyzed Cyclization | Organometallic intermediate | Various N-heterocycles |

This table is a hypothetical representation of potential reactions and is not based on experimental data for this compound.

The construction of heterocycles from bicyclic oximes like this compound would be of significant interest in synthetic chemistry, as it could provide access to novel polycyclic nitrogen-containing scaffolds. The stereochemistry of the starting oxime and the reaction conditions would be critical in determining the structure and stereochemical outcome of the resulting heterocyclic products.

Advanced Spectroscopic Characterization and Structural Elucidation of Hexahydropentalenone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of Hexahydropentalenone oxime is characterized by a series of signals whose chemical shifts (δ), integration, and multiplicity (splitting patterns) reveal the electronic environment and connectivity of every proton in the molecule. hw.ac.uk

Chemical Shifts : Protons are shielded or deshielded based on their proximity to electronegative atoms and functional groups. The protons on the carbon adjacent to the C=N-OH group (alpha-protons) are expected to resonate at a lower field (higher ppm value) compared to other methylene (B1212753) protons of the bicyclic system due to the deshielding effect of the nitrogen atom. The bridgehead protons (at the junction of the two rings) would also exhibit distinct chemical shifts. The oxime proton (-OH) typically appears as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature. hw.ac.ukrsc.org

Coupling Patterns : The multiplicity of each signal is governed by the number of adjacent, non-equivalent protons, following the n+1 rule in simple cases. hw.ac.uk The rigid, fused-ring structure of the bicyclo[3.3.0]octane core leads to complex spin-spin coupling. Protons on the same carbon (geminal) and on adjacent carbons (vicinal) will split each other's signals, resulting in multiplets (e.g., doublets, triplets, or more complex patterns like doublet of doublets). The magnitude of the coupling constant (J-value, in Hz) provides valuable information about the dihedral angle between coupled protons, which is crucial for stereochemical assignments. researchgate.net

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Oxime OH | 8.0 - 11.0 | Broad Singlet |

| Protons α to C=N | 2.5 - 3.2 | Multiplet |

| Bridgehead CH | 2.0 - 2.8 | Multiplet |

| Bicyclic CH₂ | 1.2 - 2.0 | Multiplet |

Note: Specific values can vary based on solvent and isomeric form.

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Functional Group Confirmation : The most downfield signal in the spectrum is attributed to the carbon atom of the oxime group (C=N). Its chemical shift, typically in the range of 150-160 ppm, serves as a definitive marker for the presence of the oxime functionality. researchgate.netdergipark.org.tr

Carbon Skeleton : The remaining signals correspond to the carbons of the bicyclo[3.3.0]octane framework. acs.org The chemical shifts for the sp³-hybridized carbons of this cis-fused ring system have been well-documented. chemicalbook.com Bridgehead carbons generally appear at a lower field than the methylene (CH₂) carbons due to their quaternary or tertiary nature and ring strain. Detailed analysis and comparison with spectral databases of related bicyclo[3.3.0]octane derivatives allow for the precise assignment of each carbon atom in the structure. acs.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Oxime C=N | 150 - 160 |

| Bridgehead CH | 40 - 55 |

| Bicyclic CH₂ | 25 - 40 |

Note: Data is inferred from known values for oximes and bicyclo[3.3.0]octane systems. researchgate.netacs.org

While ¹H and ¹³C NMR establish the connectivity of atoms, advanced two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are required to elucidate the three-dimensional structure, or stereochemistry.

The stereochemistry of the oxime's C=N double bond is a critical structural feature, as it can exist as either an E or Z isomer. nih.gov NOESY experiments detect protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. nih.gov

E/Z Isomerism : A NOESY experiment can distinguish between the E and Z isomers of this compound. If a cross-peak (correlation) is observed between the oxime's -OH proton and a nearby proton on the bicyclic ring, it provides strong evidence for the Z configuration where these groups are on the same side. Conversely, the absence of this correlation and the presence of a correlation to a more distant proton would support the E configuration. nih.gov

Ring Fusion Stereochemistry : NOESY can also confirm the cis-fusion of the two five-membered rings, a characteristic of the bicyclo[3.3.0]octane system. Spatial correlations between protons on both sides of the ring junction, which would be impossible in a trans-fused system, provide unambiguous proof of the cis stereochemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups and structural moieties absorb energy at characteristic frequencies, making these techniques excellent for functional group identification and gaining conformational insights. core.ac.ukproquest.com

The IR and Raman spectra of this compound display a combination of absorption bands characteristic of both the oxime group and the saturated bicyclic hydrocarbon framework.

Oxime Group Vibrations :

O-H Stretch : A prominent, broad absorption band typically appears in the IR spectrum between 3100 and 3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group (-OH). Its broadness is a result of hydrogen bonding. researchgate.netnih.gov

C=N Stretch : The carbon-nitrogen double bond stretch gives rise to a medium-intensity band in the 1620-1680 cm⁻¹ region. rsc.org This band is often stronger in the Raman spectrum.

N-O Stretch : The nitrogen-oxygen single bond stretch is typically observed in the 930-960 cm⁻¹ range. researchgate.net

Bicyclic Moiety Vibrations :

C-H Stretch : The stretching vibrations of the C-H bonds in the saturated bicyclic system appear as strong absorptions in the 2850-3000 cm⁻¹ region.

C-H Bending : The scissoring and bending vibrations of the CH₂ groups are found in the fingerprint region, approximately between 1440 and 1470 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) |

| O-H Stretching | Oxime | 3100 - 3600 (Broad) |

| C-H Stretching | Bicyclic Alkane | 2850 - 3000 |

| C=N Stretching | Oxime | 1620 - 1680 |

| CH₂ Bending | Bicyclic Alkane | 1440 - 1470 |

| N-O Stretching | Oxime | 930 - 960 |

Source: Data compiled from general values for oximes and bicyclic alkanes. researchgate.netnih.govrsc.org

Subtle differences in the vibrational frequencies, particularly in the low-frequency region of the Raman or far-IR spectrum (< 600 cm⁻¹), can be attributed to these distinct conformational states. core.ac.uk While experimental assignment can be challenging, it is often aided by quantum chemical calculations. These computational methods can predict the vibrational spectra for different possible conformers, and by comparing the calculated spectra to the experimental data, the most likely conformation or distribution of conformations can be determined. proquest.comproquest.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions in the gas phase.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C₈H₁₃NO, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. A close correlation between the theoretical and observed exact masses, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 1: Theoretical Exact Mass Calculation for this compound (C₈H₁₃NO)

| Element | Number of Atoms | Exact Atomic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total | | | 139.099714 |

An experimental HRMS measurement yielding a value very close to 139.099714 Da would confirm the elemental composition of C₈H₁₃NO for this compound.

Fragmentation Pathways in Mass Spectra for Structural Information

The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for oximes and bicyclic systems include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the C=N group is a common fragmentation pathway for oximes.

Loss of small neutral molecules: The loss of stable molecules such as H₂O, OH, and NO is frequently observed in the mass spectra of oximes.

Ring cleavage: The bicyclic ring system can undergo characteristic cleavages, leading to the formation of specific fragment ions that can provide information about the ring structure. For instance, the fragmentation of related bicyclic oximes often reveals pathways that help characterize the fused ring system. researchgate.net

McLafferty rearrangement: This rearrangement is possible if there is a gamma-hydrogen available for transfer to the oxime oxygen, followed by beta-cleavage. nih.govlouisville.edu

Table 2: Plausible Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Plausible m/z |

|---|---|---|

| [M-OH]⁺ | Loss of a hydroxyl radical | 122 |

| [M-H₂O]⁺ | Loss of a water molecule | 121 |

| [M-NO]⁺ | Loss of nitric oxide | 109 |

The relative abundance of these and other fragment ions would provide a unique fingerprint for this compound, aiding in its structural confirmation.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. unimi.itrigaku.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule's structure, including bond lengths, bond angles, and stereochemistry, can be obtained.

Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives

While a specific crystal structure for this compound is not publicly available, single-crystal X-ray diffraction studies of related bicyclo[3.3.0]octane derivatives have been reported. rsc.orgrsc.orgijcce.ac.irarkat-usa.org These studies reveal the characteristic conformations and structural parameters of this fused ring system. A single-crystal X-ray diffraction analysis of this compound would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data. rsc.orgnih.gov The resulting data would be used to solve and refine the crystal structure, providing an unambiguous determination of its three-dimensional geometry.

The analysis would confirm the connectivity of the atoms, the cis or trans fusion of the five-membered rings, and the E/Z configuration of the oxime group. The solid-state packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the oxime's hydroxyl group, would also be elucidated.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the Solid State

The refined crystal structure of this compound would yield a wealth of precise geometric data. This data can be compared with average values from the Cambridge Structural Database (CSD) for similar functional groups and ring systems to identify any unusual structural features.

Table 3: Expected Bond Lengths in this compound Based on Analogous Structures

| Bond | Expected Length (Å) |

|---|---|

| C-C (sp³-sp³) | 1.53 - 1.55 |

| C-C (sp³-sp²) | 1.49 - 1.51 |

| C=N | 1.27 - 1.29 |

| N-O | 1.39 - 1.41 |

| C-H | 0.96 - 1.00 |

Table 4: Expected Bond Angles in this compound Based on Analogous Structures

| Angle | Expected Value (°) |

|---|---|

| C-C-C (in ring) | 102 - 106 |

| C-C=N | 115 - 125 |

The dihedral angles would define the precise conformation of the bicyclo[3.3.0]octane skeleton, which can adopt various twisted or envelope conformations. This detailed structural information is crucial for understanding the molecule's reactivity and its interactions with other molecules.

Computational and Theoretical Chemistry Studies of Hexahydropentalenone Oxime

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecule, which in turn dictates its structure and reactivity. For Hexahydropentalenone oxime, DFT methods, particularly with hybrid functionals like B3LYP, and ab initio methods are commonly employed to model its electronic structure accurately. biointerfaceresearch.comnih.gov

The three-dimensional structure of this compound is not static; the fused five-membered rings can adopt several different conformations. Computational energy minimization, or geometry optimization, is used to find the most stable three-dimensional arrangement of atoms in the molecule. biointerfaceresearch.com This process systematically alters the geometry to find the structure with the lowest potential energy.

For a bicyclic system like Hexahydropentalenone, the puckering of the cyclopentane (B165970) rings and the orientation of the oxime group (-NOH) are key variables. Furthermore, the oxime group itself can exist as two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the fused ring system. mdpi.com Computational studies can calculate the total energies of these different conformers and isomers to identify the most stable form, known as the global minimum. nih.gov The relative energies of other, less stable conformers (local minima) can also be determined, providing insight into the molecule's flexibility and the potential for conformational changes. nih.gov

Table 1: Illustrative Relative Energies of this compound Isomers and Conformers Calculated using DFT (B3LYP/6-311++G(d,p))

| Isomer/Conformer | Relative Energy (kJ/mol) | Note |

| (E)-Isomer, Chair-Envelope | 0.00 | Global Minimum |

| (Z)-Isomer, Chair-Envelope | 2.15 | Higher energy isomer |

| (E)-Isomer, Twist-Envelope | 5.30 | Conformational variant |

Note: The data presented in this table is illustrative and based on typical energy differences found in similar bicyclic oxime systems. Specific values for this compound would require dedicated computational analysis.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. biointerfaceresearch.com The HOMO represents the region from which an electron is most likely to be donated in a reaction (nucleophilicity), while the LUMO represents the region most likely to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. biointerfaceresearch.comresearchgate.net For this compound, the HOMO is typically localized on the nitrogen and oxygen atoms of the oxime group, while the LUMO is often centered on the C=N double bond and the associated σ* orbitals.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.de An MEP map plots the electrostatic potential onto the electron density surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the lone pairs on the oxygen and nitrogen atoms. nih.gov Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. nih.gov For this compound, the MEP map would show a significant negative potential around the oxime's oxygen atom, making it a primary site for protonation in acid-catalyzed reactions. mdpi.comresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a step-by-step picture of how a reaction occurs. nih.gov

A key reaction for oximes is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. byjus.com For a cyclic ketoxime like this compound, this rearrangement would yield a lactam, a cyclic amide. wikipedia.org Computational methods can model this reaction mechanism in detail. organic-chemistry.org The process involves locating the transition state structure, which is the highest energy point along the reaction coordinate. wikipedia.org Characterizing this structure allows for the calculation of the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is a critical factor in determining the reaction rate. researchgate.net For the Beckmann rearrangement, calculations can model the protonation of the hydroxyl group, the concerted migration of the alkyl group anti to the leaving group, and the subsequent attack by water to form the final lactam product. byjus.comwikipedia.org

Table 2: Illustrative Calculated Activation Energies for the Beckmann Rearrangement of this compound

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Alkyl Migration/Water Expulsion | DFT (PBE0/def2-TZVPP) | 15-20 |

| Water Addition to Nitrilium Ion | DFT (PBE0/def2-TZVPP) | 10-15 |

Note: Values are illustrative, based on computational studies of similar oxime rearrangements. figshare.com

Computational chemistry is particularly valuable for explaining and predicting the selectivity of chemical reactions. rsc.org The Beckmann rearrangement is known to be stereospecific; the group that migrates is the one that is anti-periplanar to the hydroxyl group on the oxime nitrogen. organic-chemistry.org In the case of this compound, two different carbon atoms of the bicyclic ring are attached to the oxime carbon. Depending on whether the (E) or (Z) isomer of the oxime is the starting material, a different carbon will be positioned anti to the hydroxyl group. This determines which C-C bond migrates, leading to two different possible lactam products (regioisomers).

Computational modeling can be used to calculate the energies of the two transition states leading to these different products. acs.org The regioisomer formed via the lower energy transition state will be the major product. By comparing the activation energies for the migration of the two different alkyl groups, the regioselectivity of the rearrangement can be predicted and rationalized. researchgate.net Similarly, for other reactions, such as asymmetric hydrogenation, DFT calculations can unveil the origin of stereoselectivity by comparing the energy profiles of the pathways leading to different stereoisomers. nih.gov

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for confirming experimentally determined structures and for interpreting complex spectra.

For this compound, DFT calculations can predict its vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared to experimental data to aid in the assignment of specific spectral bands to particular molecular motions. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov Theoretical prediction of chemical shifts is a powerful tool for structure elucidation, especially for complex molecules with many non-equivalent protons and carbons. nih.gov By comparing the calculated NMR data for different possible isomers or conformers with the experimental spectrum, the correct structure can be confidently assigned. researchgate.net Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov

Calculated Vibrational and Electronic Spectra for Experimental Correlation

There are no specific studies available that report the calculated vibrational and electronic spectra of this compound.

Theoretical vibrational analysis, typically performed using methods like DFT, would theoretically yield predicted frequencies and intensities for the fundamental vibrational modes of the molecule. This data, when available, is crucial for the interpretation and assignment of experimental infrared (IR) and Raman spectra. Similarly, time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in ultraviolet-visible (UV-Vis) spectroscopy. Such computational data allows for a direct correlation with experimental spectra, aiding in the detailed understanding of the molecule's electronic structure and transitions.

Theoretical ¹H and ¹³C NMR Chemical Shift Predictions

There are no specific studies available that report the theoretical ¹H and ¹³C NMR chemical shift predictions for this compound.

The prediction of NMR chemical shifts using computational methods, most notably the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a powerful tool for chemical structure elucidation. These calculations provide theoretical chemical shift values for each proton and carbon atom in the molecule. By comparing these predicted shifts with experimentally obtained NMR data, it is possible to confirm structural assignments, including stereochemistry. For a molecule like this compound, theoretical NMR predictions would be invaluable for assigning the signals of the bicyclic core and distinguishing between possible isomers.

Q & A

Q. What are the optimal storage conditions for Hexahydropentalenone oxime to ensure stability in laboratory experiments?

this compound degrades under light, heat (>25°C), and acidic conditions (pH <5). For stability, store in amber glassware at 2–8°C in a neutral buffer (pH 6.5–7.5). Conduct periodic stability assays using LC/MS to monitor degradation products, particularly oxime derivatives formed via hydrolysis .

Table 1. Stability Parameters for this compound

| Factor | Optimal Condition | Degradation Risk |

|---|---|---|

| Temperature | 2–8°C | Hydrolysis accelerates above 25°C |

| Light Exposure | Amber glass/dark storage | Photolytic decomposition |

| pH | 6.5–7.5 | Acidic conditions (pH <5) induce breakdown |

Q. Which analytical methods are validated for quantifying this compound in soil or cellular matrices?

Reverse-phase LC/MS with electrospray ionization (ESI+) is validated for oxime detection. Key parameters:

- Column : C18 (2.1 × 50 mm, 1.7 µm)

- Mobile Phase : Acetonitrile/0.1% formic acid (gradient elution)

- Detection : Multiple Reaction Monitoring (MRM) at m/z 150→105 for quantification. Validate recovery rates (≥85%) and limit of detection (LOD: 0.1 ppb) using spiked soil samples, following EPA guidelines for method robustness .

Q. How do pH and temperature influence the degradation kinetics of this compound in aqueous solutions?

Design a kinetic study with controlled variables:

- Vary pH (3–9) and temperature (4–40°C).

- Sample at intervals (0, 24, 48, 72 hrs) and quantify intact compound via LC/MS. Fit data to first-order kinetics models to calculate half-life (e.g., t₁/₂ = 12 hrs at pH 5 and 30°C). Degradation is pH-dependent, with acidic conditions accelerating hydrolysis by 3-fold compared to neutral buffers .

Advanced Research Questions

Q. How can computational chemistry resolve conflicting reaction mechanisms proposed for this compound synthesis?

Use density functional theory (DFT) to model reaction pathways:

- Compare energy profiles of intramolecular oxime transfer vs. water-assisted mechanisms.

- Analyze hydrogen-bonding interactions in transition states using Gaussian16 with B3LYP/6-31G(d) basis sets. Experimental validation: Track intermediates via in situ FTIR or NMR to confirm computational predictions, particularly the dominance of acetone oxime intermediates in energy-favored pathways .

Q. What strategies address contradictory cytotoxicity data for this compound across different cell lines?

- Variable Control : Standardize exposure duration (e.g., 24–72 hrs), serum-free media, and cell passage number.

- Endpoint Harmonization : Use multiplex assays (e.g., MTT for proliferation, Annexin V/PI for apoptosis) to reduce method-specific bias.

- Meta-Analysis : Apply weighted Z-scores to reconcile dose-response discrepancies, prioritizing studies with rigorous controls (e.g., sham-treated cohorts) .

Q. How should longitudinal studies be designed to assess chronic neurotoxic effects of this compound?

- Model System : Primary neuronal cultures or 3D neurospheres exposed to sub-cytotoxic doses (IC₁₀–IC₂₀).

- Endpoints : Measure oxidative stress (ROS via DCFDA), mitochondrial membrane potential (JC-1 assay), and synaptic protein expression (Western blot).

- Statistical Power : Use repeated-measures ANOVA with n ≥ 6 replicates to account for intra-experimental variability. Include recovery phases post-exposure to assess reversibility .

Methodological Tables

Q. Table 2. LC/MS Parameters for Oxime Quantitation

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18 reversed-phase | Separation of polar metabolites |

| Ionization Mode | ESI+ | Enhanced sensitivity for oximes |

| MRM Transition | m/z 150→105 | Selective quantification |

| LOD/LOQ | 0.1 ppb / 0.3 ppb | Compliance with EPA 850.7100 |

Q. Table 3. Computational Workflow for Reaction Mechanism Analysis

| Step | Tool/Method | Output Metrics |

|---|---|---|

| Geometry Optimization | Gaussian16 (B3LYP) | Energy-minimized structures |

| Transition State Search | QST2/NEB | Activation energy barriers |

| Solvent Effects | PCM (water) | Free energy of solvation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.